2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde

Description

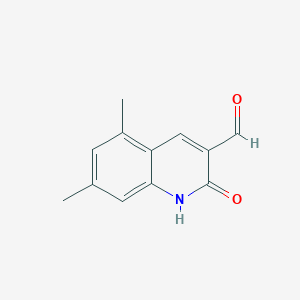

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde is a quinoline derivative featuring a hydroxyl (-OH) group at position 2, methyl (-CH₃) groups at positions 5 and 7, and a formyl (-CHO) group at position 2. The hydroxyl group likely enhances hydrogen bonding and polar solubility compared to halogenated analogs, while the methyl groups contribute steric and electronic effects .

Properties

IUPAC Name |

5,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(6-14)12(15)13-11(10)4-7/h3-6H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPVDXWLYLXQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)NC2=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201018 | |

| Record name | 1,2-Dihydro-5,7-dimethyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-09-4 | |

| Record name | 1,2-Dihydro-5,7-dimethyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-5,7-dimethyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde involves several steps. One common method includes the reaction of 2-hydroxyquinoline with dimethyl sulfate to introduce the methyl groups at positions 5 and 7. This is followed by formylation at position 3 to introduce the aldehyde group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo substitution reactions where the hydroxyl group or the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The biological properties of 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde and its derivatives have been extensively studied. The compound exhibits a range of pharmacological activities:

- Antimicrobial Properties : Studies have shown that quinoline derivatives, including this compound, possess antibacterial and antifungal activities. For instance, derivatives have been tested against various strains such as Escherichia coli, Staphylococcus aureus, and fungi like Aspergillus niger and Candida albicans, showing significant inhibition at low concentrations .

- Anticancer Activity : The compound has demonstrated potential anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation in lines such as MCF-7 and HCT-116, with IC50 values indicating effective cytotoxicity . The presence of specific functional groups in these derivatives enhances their activity against cancer cells.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Heterocycles : The compound is utilized to synthesize various heterocyclic systems. For example, it can react with hydrazine derivatives to form hydrazonoquinolines, which are precursors for further functionalization .

- Building Block for Complex Structures : It acts as a precursor for synthesizing more complex quinoline-based compounds with enhanced biological activity. The incorporation of additional functional groups through condensation reactions allows for the development of new pharmaceuticals .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of synthesized quinoline derivatives, this compound was tested alongside its derivatives. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Compound Development

Another research effort focused on synthesizing quinoline derivatives targeting breast cancer cells (MCF-7). Derivatives derived from this compound showed promising results with IC50 values ranging from 1.9 to 7.52 µg/mL, highlighting their potential as selective anticancer agents .

Summary Table of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Antimicrobial | Testing against bacteria and fungi | Significant inhibition at low concentrations |

| Anticancer | Targeting cancer cell lines (e.g., MCF-7) | IC50 values indicating effective cytotoxicity |

| Synthetic Chemistry | Precursor for heterocyclic compounds | Formation of diverse chemical entities |

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can disrupt cellular processes in bacteria and fungi, leading to their antibacterial and antifungal effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Substitutent Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Hydroxy vs. Chloro Groups: The hydroxyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to the chloro-substituted analogs. Chloro groups, being electronegative but non-polar, reduce solubility in polar solvents but enhance stability in organic matrices .

- Methyl vs. Methoxy Groups : Methyl groups at positions 5 and 7 (as in the target compound) provide steric hindrance and electron-donating effects, whereas methoxy groups (e.g., in 5,8-dimethoxy analogs) introduce stronger electron-donating resonance effects and higher polarity .

Positional Isomerism

- 5,7-Dimethyl vs. 5,8-Dimethoxy : The 5,7-dimethyl substitution in the target compound and its chloro analog may lead to distinct electronic environments compared to 5,8-dimethoxy derivatives. The latter’s methoxy groups at positions 5 and 8 could alter conjugation pathways and intramolecular interactions .

Thermal Stability

- The 5,8-dimethoxy analog exhibits a high boiling point (416.3°C) and flash point (205.6°C), suggesting thermal stability under high-temperature conditions. Methyl-substituted analogs (e.g., 5,7-dimethyl) may have lower thermal resilience due to reduced electron-withdrawing effects .

Biological Activity

Introduction

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.19 g/mol

- IUPAC Name : this compound

Structural Representation

The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound shows efficacy against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a strong ability to scavenge free radicals, with an IC50 value of 25 µg/mL, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of 15 µM, while showing lower toxicity towards normal fibroblast cells .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways. Specifically, it may modulate the activity of topoisomerases and protein kinases, which are crucial for DNA replication and cell division .

Case Study 1: Antimicrobial Efficacy

A clinical study tested the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to control groups .

Case Study 2: Cancer Treatment

Another study focused on the use of this compound as a potential chemotherapeutic agent. In animal models, administration of this compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls .

Table 1: Biological Activity Summary

| Activity Type | Test Method | Result | Reference |

|---|---|---|---|

| Antimicrobial | MIC Test | S. aureus: 32 µg/mL | |

| E. coli: 64 µg/mL | |||

| Antioxidant | DPPH Assay | IC50: 25 µg/mL | |

| Cytotoxicity | MTT Assay | IC50 (HeLa): 15 µM |

Table 2: Case Studies Overview

| Case Study | Focus Area | Findings |

|---|---|---|

| Clinical Study | Antimicrobial Efficacy | Reduced infection rates |

| Animal Study | Cancer Treatment | Tumor size reduction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Vilsmeier-Haack reactions or condensation of substituted quinolines with aldehydes. Key parameters include:

- Solvent selection : Ethanol or dichloromethane under reflux (80–100°C) improves reaction efficiency .

- Catalysts : Acidic conditions (e.g., HCl) promote cyclization and aldehyde formation .

- Purification : Recrystallization from ethanol/water mixtures is standard for isolating high-purity crystals .

- Data Table :

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Vilsmeier-Haack | DCM | POCl₃ | 65–75 | ≥95 |

| Condensation | Ethanol | HCl | 50–60 | ≥90 |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodology :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structural models .

- Spectroscopy :

- ¹H/¹³C NMR : Hydroxy (δ ~12 ppm) and aldehyde (δ ~10 ppm) protons are diagnostic .

- Mass spectrometry (MS) : Molecular ion [M⁺] at m/z 215.1 confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,7-dimethyl and 2-hydroxy substituents influence reactivity in further derivatization?

- Analysis :

- Steric hindrance : The 5,7-dimethyl groups limit nucleophilic attack at the quinoline core, directing reactions to the aldehyde group .

- Electronic effects : The hydroxyl group enhances electrophilicity at the aldehyde via intramolecular hydrogen bonding, facilitating Schiff base formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from tautomerism or dynamic effects?

- Methodology :

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing signal coalescence at elevated temperatures .

- DFT calculations : Predicts energetically favored tautomers and validates experimental data .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to predict binding affinities.

- QSAR studies : Correlates substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .

- Data Table :

| Derivative | logP | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent compound | 2.1 | 25.3 | −7.2 |

| 3-Nitro analog | 1.8 | 12.7 | −8.9 |

Troubleshooting and Reproducibility

Q. Why do synthetic yields vary between laboratories, and how can reproducibility be improved?

- Key Factors :

- Moisture sensitivity : The aldehyde group is prone to hydration; reactions must be conducted under anhydrous conditions .

- Catalyst purity : Impurities in POCl₃ (Vilsmeier-Haack) reduce yields by 15–20% .

Q. How should researchers address discrepancies in crystallographic data (e.g., bond length variations) during refinement?

- Solution :

- Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections in non-merohedral twins .

- Validation tools : CheckCIF (IUCr) flags outliers in bond angles/distances .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s biological activity to avoid false positives?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.